molecular formula C11H10FNO2 B8770206 (3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

(3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No. B8770206
M. Wt: 207.20 g/mol
InChI Key: FBHJHSNVCBWICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

[3-(3-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

FBHJHSNVCBWICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (6.18 g, 25 mmol) in THF (320 mL) was added portionwise lithiumaluminiumhydride (528 mg, 14 mmol) at 0° C. and the reaction mixture was stirred at room temperature for 3 h. The mixture was then cooled to 0° C. and water (518 μL) added followed by sodium hydroxide (15% solution, 518 μL) and then again water (1.5 mL) and the mixture then stirred overnight at room temperature. The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (3.9 g, 75%) which was obtained as a yellow solid. MS: m/e=208.3 [M+H]+.
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
518 μL
Type
reactant
Reaction Step Two
Quantity
518 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Yield
75%

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